molecular formula C12H15ClN2OS B14730694 3-(4-chlorophenyl)sulfanyl-N-(propan-2-ylideneamino)propanamide CAS No. 5727-80-0

3-(4-chlorophenyl)sulfanyl-N-(propan-2-ylideneamino)propanamide

Katalognummer: B14730694
CAS-Nummer: 5727-80-0
Molekulargewicht: 270.78 g/mol
InChI-Schlüssel: GGQFQHAOZLBEPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-chlorophenyl)sulfanyl-N-(propan-2-ylideneamino)propanamide is a chemical compound with the molecular formula C12H15ClN2OS and a molecular weight of 270.7783 g/mol . This compound is characterized by the presence of a chlorophenyl group, a sulfanyl group, and a propanamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)sulfanyl-N-(propan-2-ylideneamino)propanamide typically involves the following steps:

    Formation of the Chlorophenyl Sulfanyl Intermediate: The initial step involves the reaction of 4-chlorothiophenol with an appropriate alkylating agent to form the 4-chlorophenyl sulfanyl intermediate.

    Formation of the Propanamide Moiety: The intermediate is then reacted with a suitable amine, such as isopropylamine, under controlled conditions to form the propanamide moiety.

    Final Coupling Reaction: The final step involves the coupling of the chlorophenyl sulfanyl intermediate with the propanamide moiety under specific reaction conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-chlorophenyl)sulfanyl-N-(propan-2-ylideneamino)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(4-chlorophenyl)sulfanyl-N-(propan-2-ylideneamino)propanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(4-chlorophenyl)sulfanyl-N-(propan-2-ylideneamino)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(4-chlorophenyl)sulfanyl-N-(propan-2-ylideneamino)ethanamide
  • 3-(4-chlorophenyl)sulfanyl-N-(propan-2-ylideneamino)butanamide
  • 3-(4-chlorophenyl)sulfanyl-N-(propan-2-ylideneamino)pentanamide

Uniqueness

3-(4-chlorophenyl)sulfanyl-N-(propan-2-ylideneamino)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenyl and sulfanyl groups contribute to its reactivity and potential biological activities, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

5727-80-0

Molekularformel

C12H15ClN2OS

Molekulargewicht

270.78 g/mol

IUPAC-Name

3-(4-chlorophenyl)sulfanyl-N-(propan-2-ylideneamino)propanamide

InChI

InChI=1S/C12H15ClN2OS/c1-9(2)14-15-12(16)7-8-17-11-5-3-10(13)4-6-11/h3-6H,7-8H2,1-2H3,(H,15,16)

InChI-Schlüssel

GGQFQHAOZLBEPW-UHFFFAOYSA-N

Kanonische SMILES

CC(=NNC(=O)CCSC1=CC=C(C=C1)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.